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Quantitative Profile of SAR156497

The table below summarizes the key experimental data for SAR156497, which is characterized as an

exquisitely selective inhibitor of Aurora kinases A, B, and C [1] [2] [3].

Experimental Data for

Parameter Context & Comparison

SAR156497
Biochemical ICso 9.8 uM (9,800 nM) [1] Measured via a crystallography-based binding
(Aurora A) assay (PDB: 4UZH). This value reflects binding

affinity in a purified enzyme system [1].

Cellular ICso (p- <40 nM [2] Inhibition of Aurora B activity in HCT116 cells

Histone H3) (measured by phosphorylation of its biomarker,
histone H3).

Cellular ICso <40 nM [2] Inhibition of Aurora A autophosphorylation in

(Aurora A auto-p) HCT116 cells.

Cytotoxicity 6.0 nM [2] Cell viability 1Cso in a highly sensitive cancer cell

(HeLa) line.

Cytotoxicity 3.7 uM [2] Cell viability ICso in a colon cancer cell line.

(HCT116)
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Experimental Data for

Context & Comparison
SAR156497

Parameter

Profiling against 468 kinases showed only
moderate off-target activity against PLK4 (Polo-like
kinase 4) [2].

Selectivity
(KINOMEscan)

Exquisitely selective for
Aurora A, B, C; minimal
off-targets [2]

Comparison with Other Aurora Kinase Inhibitors

The following table places SAR156497's performance in context with other inhibitors discussed in the

literature, highlighting its standout feature of exceptional selectivity.

Inhibitor Name

Reported ICso /
Activity

Key Characteristics & Comparison to SAR156497

SAR156497

Compound 1 &

See data above.

Cellular Aur A/B

Key Advantage: "Exquisitely selective" pan-Aurora inhibitor.
Limitation: Narrow therapeutic window in vivo [2].

Similar cellular potency to SAR156497, but with even improved

2 (from [2]) inhibition: < 40 kinome-wide selectivity and more potent cytotoxicity in some
nM [2] cell lines (e.g., HCT116 ICso of 840 nM for Compound 1) [2].

Alisertib AURKA ICso = An example of a selective Aurora A inhibitor (not pan-Aurora),

(MLN8237) 1.2 nM [4] currently in clinical trials [4].

Barasertib AURKB ICso0 = An example of a selective Aurora B inhibitor (not pan-Aurora),

(AZD1152) 0.37 nM [4] currently in clinical trials [4].

Detailed Experimental Protocols

The data for SAR156497 was generated using standard and rigorous methodologies in drug discovery:

e X-ray Crystallography (Binding Mode Analysis): The high-resolution (2.00 A) crystal structure of
SAR156497 in complex with the Aurora A kinase domain (PDB: 4UZH) was solved. This provides
atomic-level insights into its binding mode, showing it acts as an ATP-competitive inhibitor that
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forms hydrogen bonds with the kinase "hinge region"” (residue A213). The structure explains the
compound's high selectivity, as its tricyclic core fits into a unique hydrophobic pocket not accessible in
most other kinases [1] [2].

¢ Biochemical Kinase Assays (Binding Affinity): The primary biochemical ICso value was likely
determined using a fluorescence-based or radiometric assay that measures the inhibition of kinase
activity on a substrate in the presence of ATP. The exact protocol is not detailed, but the result is
deposited with the crystallography data [1].

¢ Cellular Target Engagement: Inhibition of Aurora kinase activity in cells was measured by Western
blot.

o Aurora B Inhibition: Phosphorylation of the biomarker Histone H3 on serine 10 (p-Histone
H3) was quantified [2].

o Aurora A Inhibition: Reduction in Aurora A autophosphorylation was measured [2].

¢ Cellular Phenotypic Assays:

o Cell Viability: Cytotoxicity ICso values were determined using assays like CellTiter-Glo, which
measures cellular ATP levels as a proxy for metabolically active cells after 72 hours of
compound treatment [2].

o Cell Cycle Analysis: Flow cytometry (FACS) was used to demonstrate that, like other pan-
Aurora inhibitors, SAR156497 treatment causes cell cycle arrest and polyploidy
(accumulation of cells with >4N DNA content) due to failed cytokinesis, a hallmark of Aurora B
inhibition [2].

¢ Selectivity Profiling: Broad kinome-wide selectivity was confirmed using the KINOMEscan platform,
which assays binding against 468 human wild-type and mutant kinases at a single concentration (1
M) of the compound [2].

Functional Role of Aurora Kinases

To understand the cellular effects of SAR156497, it's helpful to know the normal functions of its target

kinases. The diagram below illustrates the central role of Aurora kinases in cell division.
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Aurora kinases A and B have distinct but coordinated roles in mitosis. Aurera A regulates centrosome
maturation and mitotic spindle assembly, while Aurora B, as part of the Chromosomal Passenger Complex,
is essential for the spindle assembly checkpoint and cytokinesis [2] [5] [4]. By inhibiting both, SAR156497
disrupts multiple stages of cell division, leading to the observed cellular outcomes of cell cycle arrest and

programmed cell death.

Key Takeaways for Researchers

e Primary Strength: The defining characteristic of SAR156497 is its exquisite selectivity across the
kinome, making it an excellent tool for studying Aurora-specific biology without the confounding
effects of off-target inhibition [2].

e Cellular vs. Biochemical Potency: Note the significant difference between its biochemical ICso (UM
range) and cellular ICso (nM range). This is common in drug discovery and often reflects factors like
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cellular accumulation and compound metabolism.

e Therapeutic Limitation: Despite its excellent profile, SAR156497 has a narrow therapeutic
window in vivo, which has likely limited its clinical development [2]. This highlights the challenge of
translating a selective and potent inhibitor into a safe and effective drug.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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